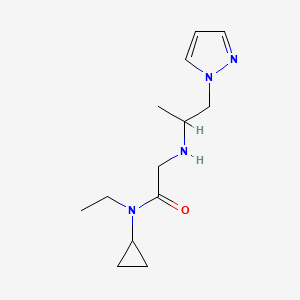
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as Boc-3-pyrroline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrroline, which is a cyclic amino acid that is found in many natural products. Boc-3-pyrroline is widely used in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. Specifically, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases.
Biochemical and Physiological Effects:
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and inflammation in the body. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to enhance the activity of certain enzymes that are involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has several advantages for use in lab experiments. For example, this compound is relatively stable and easy to handle, making it a convenient compound for use in research. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is readily available and can be synthesized in large quantities.
However, there are also some limitations associated with the use of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine in lab experiments. For example, this compound is relatively expensive, which may limit its use in certain research settings. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is not a well-studied compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine. One potential area of research is the development of new drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and efficacy of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine in human subjects.
Synthesemethoden
The synthesis of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of tert-butyl acrylate with methylamine in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)11-9(14)7-5-8(13)12(4)6-7/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIUWDUWHXYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)




![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)